![molecular formula C10H9BrO2 B174795 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 197805-26-8](/img/structure/B174795.png)
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene is an organic compound with the molecular formula C10H9BrO2. It is a derivative of 1,3-benzodioxole and is characterized by the presence of a bromine atom and a methylenedioxyphenyl group attached to a propene chain
Mechanism of Action
Target of Action
It is categorized as a precursor in the synthesis of cathinones . Cathinones are a type of amphetamine-like stimulant found naturally in the Khat plant, and they typically target the central nervous system.
Mode of Action
As a precursor to cathinones, it’s likely involved in the synthesis of these compounds, which are known to increase the levels of dopamine, norepinephrine, and serotonin in the brain by inhibiting their reuptake into neurons .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, and the compound might play a role in the transmetalation mechanisms of this reaction .
Pharmacokinetics
Its solubility in chloroform, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
As a precursor in the synthesis of cathinones, it may contribute to the stimulant effects of these compounds, such as increased alertness, feelings of euphoria, and enhanced physical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves the bromination of 3-[(3,4-Methylenedioxy)phenyl]-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,2-propanediol: Another brominated compound with different functional groups.
3,4-Methylenedioxyphenyl-2-propanone: A related compound with a ketone functional group instead of a bromine atom.
2-Bromo-1-phenylpropane: Similar structure but lacks the methylenedioxy group.
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSHFDVPCBVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641247 |
Source


|
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197805-26-8 |
Source


|
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
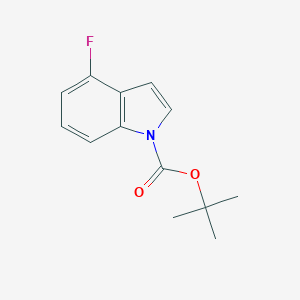


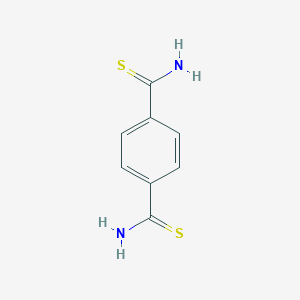

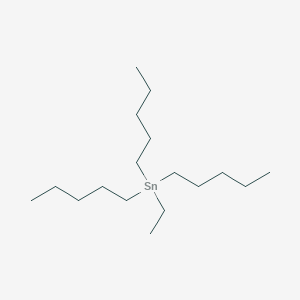
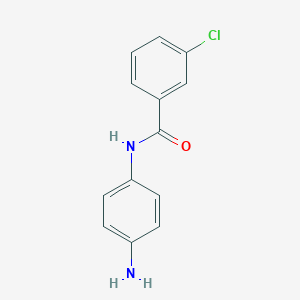
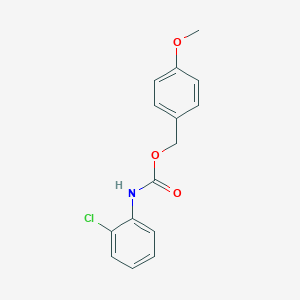
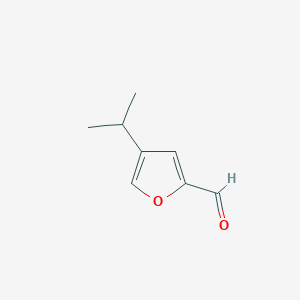
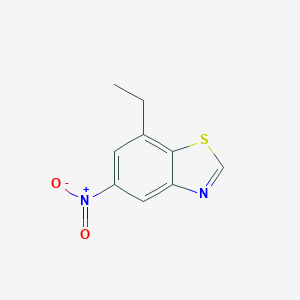
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

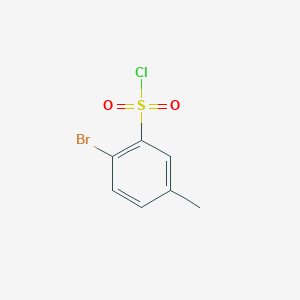
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)
